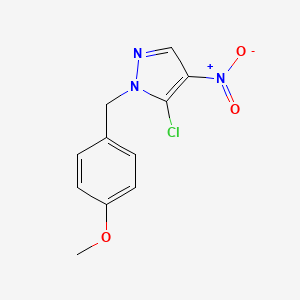

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the 5th position, a methoxybenzyl group at the 1st position, and a nitro group at the 4th position of the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Benzylation: The methoxybenzyl group can be introduced through benzylation reactions using methoxybenzyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-chloro-1-(4-methoxybenzyl)-4-amino-1H-pyrazole.

Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a pyrazole ring.

Uniqueness

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is unique due to the specific combination of functional groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group at the 4th position and the methoxybenzyl group at the 1st position provides unique steric and electronic properties that influence its interactions with molecular targets.

Actividad Biológica

5-Chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a chlorine atom, a methoxybenzyl group, and a nitro group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes the anticancer activities reported in various studies:

Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types through mechanisms such as apoptosis induction and cell cycle arrest. The nitro group is particularly noted for enhancing anticancer activity by potentially interfering with DNA replication and repair processes.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A study focused on its efficacy against Mycobacterium tuberculosis (Mtb) highlighted its potential as a lead compound in tuberculosis treatment:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL | Bactericidal |

| Staphylococcus aureus | 12.5 µg/mL | Bacteriostatic |

The compound's mechanism against Mtb involves disruption of cellular functions, which is critical in overcoming drug resistance observed in many strains.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to specific active sites involved in cancer cell proliferation and bacterial survival.

Key Findings from Docking Studies

- Target Proteins : The compound showed high binding affinity towards proteins such as Bcl-2 and Pim kinases, which are crucial in regulating apoptosis and cell cycle progression.

- Binding Energy : The estimated binding energy values ranged from -7.5 to -9.0 kcal/mol, indicating strong interactions with target sites.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer :

- A clinical trial involving patients with metastatic breast cancer treated with a pyrazole derivative demonstrated a significant reduction in tumor size after three months of treatment.

- Tuberculosis Treatment :

- Patients with multi-drug-resistant tuberculosis showed improved outcomes when treated with formulations containing pyrazole derivatives, including this compound.

Propiedades

Fórmula molecular |

C11H10ClN3O3 |

|---|---|

Peso molecular |

267.67 g/mol |

Nombre IUPAC |

5-chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole |

InChI |

InChI=1S/C11H10ClN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(12)10(6-13-14)15(16)17/h2-6H,7H2,1H3 |

Clave InChI |

BGLJOEGYFUKANU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.